molecular formula C13H11BrN2O B2595776 N-(3-aminophenyl)-4-bromobenzamide CAS No. 898170-52-0

N-(3-aminophenyl)-4-bromobenzamide

Cat. No.: B2595776
CAS No.: 898170-52-0
M. Wt: 291.148
InChI Key: WIBDBHKTZBEWNS-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-4-bromobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amine group attached to a phenyl ring, which is further connected to a bromobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)-4-bromobenzamide typically involves the reaction of 3-aminophenylamine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)-4-bromobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in the presence of a base.

    Oxidation Reactions: Use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed:

    Substitution Reactions: Yield substituted benzamides.

    Oxidation Reactions: Produce nitrobenzamides.

    Reduction Reactions: Form primary amines.

    Coupling Reactions: Generate biaryl compounds.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)-4-bromobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its anticancer and antimicrobial properties .

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and advanced materials with specific properties .

Comparison with Similar Compounds

  • N-(3-aminophenyl)benzamide
  • 4-bromo-N-phenylbenzamide
  • N-(4-bromophenyl)benzamide

Comparison: N-(3-aminophenyl)-4-bromobenzamide is unique due to the presence of both an amine group and a bromine atom, which confer distinct reactivity and biological activity. Compared to N-(3-aminophenyl)benzamide, the bromine atom in this compound enhances its ability to participate in substitution and coupling reactions. Additionally, the presence of the amine group distinguishes it from 4-bromo-N-phenylbenzamide and N-(4-bromophenyl)benzamide, providing unique sites for further functionalization .

Properties

IUPAC Name

N-(3-aminophenyl)-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBDBHKTZBEWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 114B substituting the product from Example 117A for the product from Example 114A to provide the title product (1.8 g, 80%).
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80%

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